molecular formula C12H8N4O3 B11058777 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11058777
M. Wt: 256.22 g/mol
InChI Key: STWBTTVNBJAHSY-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with an oxadiazole-pyrazine moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxin ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine lies in its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C12H8N4O3/c1-2-9-10(18-4-3-17-9)5-7(1)8-6-13-11-12(14-8)16-19-15-11/h1-2,5-6H,3-4H2

InChI Key

STWBTTVNBJAHSY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=NON=C4N=C3

Origin of Product

United States

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